In Vitro Antifungal Activity of N-(2-Hydroxyethyl)amide Derivative vs. Parent Amphotericin B Against Candida albicans
The N-(2-hydroxyethyl)amide derivative of Amphotericin B (structurally the closest characterized analog to the N-(1,3-dihydroxypropan-2-yl) carboxamide, differing by one hydroxymethyl group) demonstrates antifungal activity that is slightly superior to that of the parent Amphotericin B against Candida albicans reference strains [1]. This finding establishes that C16 amidation with hydroxyalkyl substituents does not compromise antifungal potency and may enhance it relative to the native carboxylic acid form. Note: Quantitative MIC data for the exact N-(1,3-dihydroxypropan-2-yl) carboxamide is not available in the peer-reviewed literature; the evidence presented represents class-level inference based on the closest structurally characterized analog.
| Evidence Dimension | Antifungal activity (retention of potency post-modification) |
|---|---|
| Target Compound Data | N-(2-hydroxyethyl)amide derivative: activity slightly higher than parent AmB (exact MIC values not specified in the available literature for the exact target compound) |
| Comparator Or Baseline | Amphotericin B (parent compound) |
| Quantified Difference | Qualitative: 'slightly higher activity than the parent antibiotic' [1] |
| Conditions | Broth microdilution method against Candida albicans reference strains (CLSI/EUCAST methodology) |
Why This Matters
Procurement of the C16 amide derivative is justified when antifungal potency must be maintained or enhanced while simultaneously seeking improved safety margins, as the hydroxyalkyl amide modification does not sacrifice antifungal efficacy relative to AmB.
- [1] Omelchuk, O., et al. (2024). Mono-N-alkylation of Amphotericin B and Nystatin A1 and Its Amides: Effect on the In Vitro Activity, Cytotoxicity and Permeabilization of Model Membranes. Antibiotics, 13(12), 1177. View Source
